Di(N-succinimidyl) glutarate

Vue d'ensemble

Description

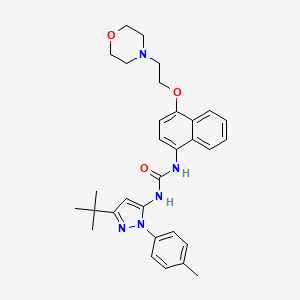

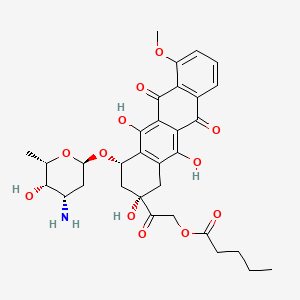

Di(N-succinimidyl) glutarate, also known as DSG, is a simple homobifunctional crosslinker . It is based on the amine-reactive N-hydroxysuccinimidyl (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm . DSG is used for crosslinking molecules that have an amine moiety . It is cell membrane-permeable , which allows for the creation of crosslinks for membrane proteins and cytosolic proteins .

Molecular Structure Analysis

DSG has an empirical formula of C13H14N2O8 . It is based on the amine-reactive N-hydroxysuccinimide (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm .Chemical Reactions Analysis

DSG is an amine-reactive homobifunctional crosslinker . It is commonly used to create a covalent bond between two interacting proteins . The NHS ester groups at both ends of DSG react with primary amines on the N-termini of peptides and the ε-amine of lysine residues, forming a stable, covalent amide bond .Physical And Chemical Properties Analysis

DSG is a white solid with a molecular weight of 326.26 g/mol . It is water-insoluble and should be dissolved in an organic solvent, such as DMF or DMSO, before being added to an aqueous crosslinking reaction .Applications De Recherche Scientifique

Crosslinking of Molecules with Amine Groups

Di(N-succinimidyl) glutarate is widely used for crosslinking molecules that contain amine groups. This application is crucial in studying protein-protein interactions and protein conformational changes .

Cell Membrane-Permeable Crosslinking

Due to its cell membrane permeability, Di(N-succinimidyl) glutarate is utilized in cellular studies to crosslink intracellular proteins without disrupting the cell membrane integrity .

Chromatin Immunoprecipitation (ChIP) Assays

In ChIP assays, Di(N-succinimidyl) glutarate is used to determine DNA-protein binding interactions, which is essential for understanding gene regulation mechanisms .

Isolation of Insulin Receptor

It serves as a homobifunctional cross-linking reagent for the isolation of specific receptors such as the insulin receptor, aiding in receptor-ligand studies .

Solubility Properties

Di(N-succinimidyl) glutarate’s solubility in organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF), and partial solubility in water, make it versatile for various experimental conditions .

Conjugation of Radiolabeled Ligands

This compound is often used for conjugating radiolabeled ligands to cell-surface receptors, which is significant in tracking and imaging studies .

Mécanisme D'action

Target of Action

Di(N-succinimidyl) Glutarate (DSG) is a homobifunctional crosslinker that primarily targets primary amines, such as those found in lysine residues of proteins . These primary amines are abundant in proteins, making them a key target for DSG.

Mode of Action

DSG operates by forming covalent bonds between primary amines . This interaction is facilitated by the amine-reactive N-hydroxysuccinimide (NHS) ester group present at both ends of DSG . The formation of these bonds leads to the creation of stable protein complexes .

Biochemical Pathways

The primary biochemical pathway affected by DSG involves protein-protein interactions. By crosslinking primary amines in proteins, DSG can alter the structure and function of these proteins, potentially affecting various biochemical pathways depending on the specific proteins involved .

Pharmacokinetics

It is known that dsg is cell membrane-permeable , which allows it to enter cells and interact with intracellular proteins. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of DSG’s action is the formation of stable protein complexes . This can have various molecular and cellular effects, depending on the specific proteins that are crosslinked. For example, DSG is used in Chromatin Immunoprecipitation (ChIP) assays to determine DNA-protein binding interactions .

Action Environment

The action of DSG can be influenced by various environmental factors. For instance, DSG is water-insoluble and must be dissolved in an organic solvent, such as DMSO or DMF, before it can be added to an aqueous crosslinking reaction . Therefore, the choice of solvent can affect DSG’s action, efficacy, and stability. Additionally, the presence of other compounds in the reaction environment could potentially interfere with DSG’s ability to crosslink proteins.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQHREYHFRFJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403242 | |

| Record name | Di(N-succinimidyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disuccinimidyl glutarate | |

CAS RN |

79642-50-5 | |

| Record name | Disuccinimidyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(N-succinimidyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)